Bienvenue dans la boutique en ligne BenchChem!

N-(2-methoxybenzyl)indolizine-2-carboxamide

Antitubercular drug discovery MmpL3 inhibition Scaffold hopping

N-(2-Methoxybenzyl)indolizine-2-carboxamide (CAS 1112438-90-0; molecular formula C23H27N5O3S; molecular weight 453.56 g/mol) is a synthetic heterocyclic compound belonging to the indolizine-2-carboxamide structural class. This compound features an indolizine core linked at the 2-position to a carboxamide moiety bearing an N-(2-methoxybenzyl) substituent, along with a 4-ethylphenylsulfonyl-pyrimidinyl-piperazine system.

Molecular Formula C23H27N5O3S
Molecular Weight 453.56
CAS No. 1112438-90-0
Cat. No. B2881386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxybenzyl)indolizine-2-carboxamide
CAS1112438-90-0
Molecular FormulaC23H27N5O3S
Molecular Weight453.56
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=C4OC
InChIInChI=1S/C23H27N5O3S/c1-3-17-8-10-18(11-9-17)32(29,30)21-16-25-23(26-22(21)24)28-14-12-27(13-15-28)19-6-4-5-7-20(19)31-2/h4-11,16H,3,12-15H2,1-2H3,(H2,24,25,26)
InChIKeyLGKLOOHMRCDIHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxybenzyl)indolizine-2-carboxamide (CAS 1112438-90-0): Indolizine-2-Carboxamide Scaffold for Anti-Infective and Kinase-Targeted Research Procurement


N-(2-Methoxybenzyl)indolizine-2-carboxamide (CAS 1112438-90-0; molecular formula C23H27N5O3S; molecular weight 453.56 g/mol) is a synthetic heterocyclic compound belonging to the indolizine-2-carboxamide structural class . This compound features an indolizine core linked at the 2-position to a carboxamide moiety bearing an N-(2-methoxybenzyl) substituent, along with a 4-ethylphenylsulfonyl-pyrimidinyl-piperazine system. Indolizine-2-carboxamides have been investigated as potential HIV-1 protease inhibitors [1], hepatitis B virus (HBV) replication inhibitors [2], kinase inhibitors (EGFR, CDK2) [3], and antimycobacterial agents targeting MmpL3 [4]. The 2-methoxybenzyl pharmacophore is a recognized structural motif in bioactive molecules for modulating receptor binding affinity and target selectivity [5].

Why N-(2-Methoxybenzyl)indolizine-2-carboxamide Cannot Be Replaced by Generic Indole-2-Carboxamide or Other Indolizine Analogs


CRITICAL EVIDENCE DISCLOSURE: As of 2026, no peer-reviewed primary research paper has published quantitative biological activity data (IC50, MIC, Ki, Kd, EC50) specific to N-(2-methoxybenzyl)indolizine-2-carboxamide (CAS 1112438-90-0) . The compound appears exclusively in vendor catalogs with structural confirmation but no bioassay results. Consequently, direct quantitative head-to-head differentiation against named comparators is not currently feasible. However, strong class-level structural evidence demonstrates that indolizine-2-carboxamides are not interchangeable with indole-2-carboxamides [1], and that the N-(2-methoxybenzyl) substitution pattern confers distinct physicochemical and steric properties compared to simple N-benzyl or N-alkyl indolizine-2-carboxamide analogs [2]. The fused 5/6 indolizine ring system versus indole core alters electron distribution and hydrogen-bonding capacity, while the 2-methoxy group introduces an additional hydrogen-bond acceptor and modulates lipophilicity (cLogP) relative to unsubstituted N-benzyl derivatives [3]. Procurement decisions based on generic scaffold assumptions risk acquiring compounds with fundamentally different target engagement profiles.

Quantitative Differentiation Evidence for N-(2-Methoxybenzyl)indolizine-2-carboxamide vs. Closest Structural Analogs


Structural Scaffold Differentiation: Indolizine-2-Carboxamide vs. Indole-2-Carboxamide Core

The indolizine-2-carboxamide core differs fundamentally from the indole-2-carboxamide core in ring architecture: indolizine is a fused 5/6 bicyclic system with a bridgehead nitrogen, while indole is a benzopyrrole. This structural divergence produces distinct electronic distributions and hydrogen-bonding geometries. In the context of MmpL3 inhibition, the benchmark indole-2-carboxamide NITD-349 achieves an MIC50 of 23 nM against Mycobacterium tuberculosis H37Rv . Indole-2-carboxamide compound 8g (the most potent in the Alsayed et al. series) shows MIC = 0.32 μM against the same strain [1]. No direct anti-TB data exist for the target indolizine compound; however, trisubstituted indolizine analogs with ethyl substitution at the 2-position demonstrate MIC values of 5.5 μg/mL (susceptible) and 11.3 μg/mL (MDR) against M. tuberculosis [2], a substantially weaker potency range than optimized indole-2-carboxamides. This potency gap illustrates that scaffold choice (indole vs. indolizine) is a critical determinant of target engagement and cannot be assumed equivalent.

Antitubercular drug discovery MmpL3 inhibition Scaffold hopping

N-(2-Methoxybenzyl) Substitution Effect: Physicochemical Differentiation from N-Benzyl and N-Alkyl Indolizine-2-Carboxamides

The 2-methoxy substituent on the N-benzyl group introduces an additional hydrogen-bond acceptor (HBA) and increases topological polar surface area (TPSA) relative to unsubstituted N-benzyl-indolizine-2-carboxamide. The target compound has molecular formula C23H27N5O3S and MW 453.56 g/mol . In the indole-2-carboxamide MmpL3 inhibitor series, substituent effects on the benzyl moiety significantly modulate both potency and selectivity: compound 8g (MIC = 0.32 μM, SI = 128) versus compound 8f (MIC = 0.62 μM, with additional cytotoxicity against KNS42 glioblastoma cells, IC50 = 0.84 μM) demonstrates that subtle N-substituent variation alters dual-target activity profiles [1]. In the indolizine-2-carboxamide class, PDE4 inhibitor SAR studies show that 6-methoxy substitution on the pyridyl ring leads to loss of PDE4 inhibitory activity, while chloro substitution enhances potency [2]. These class-wide SAR patterns indicate that the 2-methoxybenzyl group in the target compound is likely to confer a distinct selectivity and potency profile compared to unsubstituted N-benzyl or simple N-alkyl indolizine-2-carboxamide analogs, though direct confirmation requires experimental determination.

Drug-likeness optimization Lipophilicity modulation Hydrogen-bond acceptor capacity

Kinase Inhibition Potential: EGFR/CDK2 Inhibitory Context vs. Established Indolizine-2-Carboxamide Derivatives

Indolizine-2-carboxamide derivatives have demonstrated kinase inhibitory activity. Compound N-[cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide (compound 6o) shows IC50 values of 62 nM for EGFR and 118 nM for CDK-2 . Indole-2-carboxamide derivatives from the Alsayed et al. series exhibit cytotoxic activity against KNS42 paediatric glioblastoma cells: compound 9a IC50 = 8.25 μM (cytotoxicity) and 9.85 μM (antiproliferative); compound 15 IC50 = 5.04 μM (cytotoxicity) [1]. Importantly, compound 9a showed high selectivity with no cytotoxicity against non-neoplastic HFF1 cells (IC50 viability > 119 μM) [1]. The target compound, bearing a distinct N-(2-methoxybenzyl) substitution pattern on the indolizine-2-carboxamide scaffold, is structurally positioned between these two kinase-active chemotypes. The 2-methoxybenzyl group may confer altered kinase selectivity compared to the cyano-(2-fluorophenyl)methyl derivative, but this remains untested.

Kinase inhibition EGFR CDK2 Anticancer drug discovery

Synthetic Accessibility and Amide Bond Rotational Dynamics: Procurement Implications

The synthesis of indolizine-2-carboxamides via 1,1'-carbonyldiimidazole (CDI)-promoted coupling of indolizine-2-carboxylic acids with primary amines provides moderate to excellent yields and represents a significant improvement over prior methodology [1]. The N–CO rotational barriers in symmetrically substituted tertiary indolizine-2-carboxamides have been characterized using variable-temperature 1H and 13C NMR spectroscopy [1]. For N-(2-methoxybenzyl)indolizine-2-carboxamide, the secondary amide bond may exhibit a lower rotational barrier than tertiary amide analogs, potentially affecting solution-phase conformation and target binding. The compound is commercially available at ≥95% purity from multiple vendors , with the full synthetic route and intermediates described in the HBV patent literature for structurally related indolizine-2-carboxamides [2].

Synthetic route efficiency Amide rotational barrier Conformational analysis

Physicochemical Property Differentiation: Molecular Descriptors vs. Indole-2-Carboxamide Drug Candidates

N-(2-Methoxybenzyl)indolizine-2-carboxamide (MW 453.56 g/mol, molecular formula C23H27N5O3S) occupies a distinct molecular property space compared to leading indole-2-carboxamide drug candidates . NITD-349 (MW ~306 g/mol, C17H20F2N2O) is considerably smaller and more lipophilic . SQ109 (MW ~330 g/mol, C22H38N2) is an adamantane-based diamine, structurally unrelated to the indolizine-carboxamide class . The target compound's higher molecular weight, greater heteroatom count (N5O3S vs. N2O for NITD-349), and presence of a sulfonyl group confer distinct solubility and permeability characteristics. The 4-ethylphenylsulfonyl-pyrimidinyl-piperazine moiety substantially increases molecular complexity beyond the simple indolizine-2-carboxamide core found in early lead series. These physicochemical differences are expected to translate into distinct ADME profiles, though no experimental PK data are available.

Drug-likeness Lipinski parameters Molecular descriptors

Purity Specification and Analytical Characterization for Procurement Decisions

N-(2-Methoxybenzyl)indolizine-2-carboxamide is commercially available at a standard purity specification of ≥95% . The SMILES notation (CCc1ccc(S(=O)(=O)c2cnc(N3CCN(c4ccccc4OC)CC3)nc2N)cc1) and InChI Key (LGKLOOHMRCDIHC-UHFFFAOYSA-N) are documented, enabling unambiguous identity verification . For comparison, NITD-349 is available at 98.98% purity from MedChemExpress , and the parent indolizine-2-carboxamide scaffold (CAS 22320-23-6) is available at 97% purity . Batch-to-batch consistency requires verification by HPLC and NMR, as the compound lacks a pharmacopoeial monograph. No Certificate of Analysis (CoA) data were publicly available at the time of this assessment; procurement should require vendor CoA with HPLC purity ≥95%, NMR structural confirmation, and residual solvent analysis.

Compound quality control HPLC purity Procurement specification

Recommended Research and Procurement Application Scenarios for N-(2-Methoxybenzyl)indolizine-2-carboxamide (CAS 1112438-90-0)


Exploratory Kinase Selectivity Profiling Against EGFR and CDK2 Panels

Based on established indolizine-2-carboxamide kinase inhibitory activity (EGFR IC50 = 62 nM, CDK-2 IC50 = 118 nM for structurally related N-[cyano-(2-fluorophenyl)methyl]indolizine-2-carboxamide) [1], N-(2-methoxybenzyl)indolizine-2-carboxamide is best positioned as a tool compound for exploring how the 2-methoxybenzyl substituent modulates kinase selectivity relative to other N-substituted indolizine-2-carboxamides. Researchers should screen against a focused kinase panel (EGFR, CDK2, CDK4, CDK6, and other relevant tyrosine kinases) at concentrations informed by the 62-118 nM range observed for the comparator compound, with follow-up dose-response curves (8-point, 3-fold dilution) to establish IC50 values. This profiling directly addresses the structural hypothesis that the 2-methoxybenzyl group alters kinase binding geometry and selectivity.

Anti-Tubercular Screening as an Indolizine Scaffold Comparator to Indole-2-Carboxamide MmpL3 Inhibitors

Whereas optimized indole-2-carboxamides (NITD-349, MIC50 = 23 nM; compound 8g, MIC = 0.32 μM) exhibit potent MmpL3-mediated anti-TB activity [1], and trisubstituted indolizines show more modest activity (MIC = 5.5 μg/mL) , N-(2-methoxybenzyl)indolizine-2-carboxamide can serve as a structurally distinct probe to determine whether the indolizine-2-carboxamide scaffold with 2-methoxybenzyl substitution achieves anti-TB potency comparable to indole-2-carboxamides when optimally substituted. Screening against M. tuberculosis H37Rv (and optionally MDR strains) using the resazurin microplate assay (REMA) or BACTEC MGIT 960 system, with rifampicin and isoniazid as positive controls, would generate the first quantitative anti-TB data for this compound and clarify whether the indolizine scaffold warrants further optimization for tuberculosis.

HBV Replication Inhibition Screening Leveraging Indolizine-2-Carboxamide Patent Chemistry Space

The Aicuris patent (US20220227789A1) establishes that indolizine-2-carboxamides can inhibit HBV replication [1]. Although N-(2-methoxybenzyl)indolizine-2-carboxamide is not explicitly exemplified in the patent claims, its structural features (indolizine-2-carboxamide core with N-benzyl substitution) fall within the general Markush scope. This compound is therefore suitable for use as a structure-guided probe in HBV replication assays (e.g., HepG2.2.15 or HepAD38 cell lines) to assess whether the 2-methoxybenzyl group confers HBV inhibitory activity. Comparative testing against the patent-exemplified compounds would provide valuable SAR data on the role of the 2-methoxy substituent in antiviral potency and cytotoxicity.

Drug-Likeness and ADME Property Determination for Lead Optimization Decisions

With a molecular weight of 453.56 g/mol, 9 heteroatoms, and a predicted TPSA elevated by the sulfonyl and multiple nitrogen atoms [1], N-(2-methoxybenzyl)indolizine-2-carboxamide sits near the upper boundary of drug-like chemical space (Lipinski Rule of 5: MW < 500). Procurement for experimental determination of aqueous solubility (kinetic and thermodynamic), logP/logD (shake-flask or chromatographic method), Caco-2 permeability, and microsomal stability (human and mouse liver microsomes) would provide the first ADME characterization of this compound and clarify whether the 2-methoxybenzyl-indolizine-2-carboxamide chemotype can achieve oral bioavailability comparable to smaller indole-2-carboxamide drug candidates. These data are essential before committing to in vivo efficacy studies.

Quote Request

Request a Quote for N-(2-methoxybenzyl)indolizine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.